Penicillone A -

Penicillone A

Catalog Number: EVT-1580649
CAS Number:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Penicillone A is a natural product found in Penicillium terrestre and Penicillium solitum with data available.
Overview

Penicillone A is a member of the penicillin family, specifically a β-lactam antibiotic. It is derived from the Penicillium mold, which serves as the source of many antibiotics. Penicillone A exhibits antibacterial properties, primarily effective against a range of gram-positive bacteria. Understanding its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is crucial for its use in medicinal chemistry.

Source

Penicillone A is produced by specific strains of the Penicillium fungi, particularly Penicillium chrysogenum, which is known for its ability to synthesize various penicillin derivatives under controlled fermentation conditions. The production process often involves optimizing growth media to enhance yield and activity of the antibiotic compounds .

Classification

Penicillone A belongs to the class of β-lactam antibiotics. This class includes various penicillins and cephalosporins characterized by their β-lactam ring structure, which is essential for their antibacterial activity. The classification can be further divided based on the specific side chains attached to the β-lactam core, affecting their spectrum of activity and resistance to bacterial enzymes .

Synthesis Analysis

Methods

The synthesis of Penicillone A typically involves fermentation processes where specific strains of Penicillium are cultivated in nutrient-rich media. The production can be enhanced through genetic modifications of the fungal strains or by optimizing fermentation conditions such as pH, temperature, and substrate concentration.

Technical Details

  1. Fermentation: The primary method for producing Penicillone A is through submerged fermentation using Penicillium chrysogenum. The strain is cultured in a medium containing carbon sources like glucose and nitrogen sources such as corn steep liquor.
  2. Isolation: Once fermentation is complete, Penicillone A is extracted from the culture broth using solvent extraction techniques followed by purification processes such as chromatography.
  3. Yield Optimization: Studies have shown that adding specific precursors or modifying growth conditions can significantly increase the yield of Penicillone A .
Molecular Structure Analysis

Structure

Penicillone A features a core structure known as the penam skeleton, characterized by a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The general molecular formula for penicillins is C9H11N2O4SC_9H_{11}N_2O_4S, with variations depending on the side chains attached .

Data

  • Molecular Weight: Approximately 243 g/mol.
  • Key Functional Groups: Contains amide and thiazolidine functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Penicillone A undergoes various chemical reactions that are critical for its antibacterial function:

  1. Acylation Reactions: The β-lactam ring can react with nucleophiles, leading to acylation that modifies its antibacterial properties.
  2. Hydrolysis: In the presence of water or enzymes like β-lactamase, Penicillone A can hydrolyze, which may deactivate its antibiotic properties.

Technical Details

The stability of Penicillone A can be influenced by environmental factors such as pH and temperature, which affect its susceptibility to hydrolysis and other degradation pathways .

Mechanism of Action

Process

Penicillone A exerts its antibacterial effect primarily by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.

Data

  • Binding Affinity: The β-lactam ring's structure allows it to mimic D-alanyl-D-alanine substrates, effectively competing with them for binding sites on PBPs.
  • Resulting Effect: This inhibition leads to weakened cell walls, causing osmotic lysis and ultimately bacterial cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions; stable at neutral pH.
  • Melting Point: Generally ranges between 120°C to 130°C depending on purity.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatographic techniques (HPLC) for purity assessment .

Applications

Scientific Uses

Penicillone A has significant applications in both clinical and research settings:

  1. Antibacterial Agent: Used primarily in treating infections caused by susceptible gram-positive bacteria.
  2. Research Tool: Serves as a model compound for studying antibiotic resistance mechanisms and developing new synthetic derivatives with improved efficacy or reduced resistance profiles.
  3. Pharmaceutical Development: Acts as a precursor in synthesizing semi-synthetic penicillin derivatives tailored for specific therapeutic uses .

Properties

Product Name

Penicillone A

IUPAC Name

(1R,3S,7R,8S,9S,11R)-9-hydroxy-1,9,11-trimethyltricyclo[5.3.1.03,8]undecane-2,4,10-trione

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-6-7-4-5-8(15)9-10(7)14(3,18)12(17)13(6,2)11(9)16/h6-7,9-10,18H,4-5H2,1-3H3/t6-,7-,9-,10+,13-,14+/m1/s1

InChI Key

DNVZKCLFZKHNIP-CJHXPDOISA-N

Synonyms

penicillone A

Canonical SMILES

CC1C2CCC(=O)C3C2C(C(=O)C1(C3=O)C)(C)O

Isomeric SMILES

C[C@@H]1[C@H]2CCC(=O)[C@@H]3[C@H]2[C@](C(=O)[C@]1(C3=O)C)(C)O

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